2-Phenyloctane 2-Phenyloctane
Brand Name: Vulcanchem
CAS No.: 777-22-0
VCID: VC17971664
InChI: InChI=1S/C14H22/c1-3-4-5-7-10-13(2)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3
SMILES:
Molecular Formula: C14H22
Molecular Weight: 190.32 g/mol

2-Phenyloctane

CAS No.: 777-22-0

Cat. No.: VC17971664

Molecular Formula: C14H22

Molecular Weight: 190.32 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyloctane - 777-22-0

Specification

CAS No. 777-22-0
Molecular Formula C14H22
Molecular Weight 190.32 g/mol
IUPAC Name octan-2-ylbenzene
Standard InChI InChI=1S/C14H22/c1-3-4-5-7-10-13(2)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3
Standard InChI Key GTYIGAUPHJCMLF-UHFFFAOYSA-N
Canonical SMILES CCCCCCC(C)C1=CC=CC=C1

Introduction

Molecular Structure and Chemical Identity

Structural Configuration

2-Phenyloctane consists of a benzene ring bonded to a 2-octyl group, forming CH3(CH2)5CH(CH3)C6H5\text{CH}_3(\text{CH}_2)_5\text{CH}(\text{CH}_3)\text{C}_6\text{H}_5. The IUPAC name, octan-2-ylbenzene, reflects this branching at the second carbon of the octyl chain . Key structural descriptors include:

  • Molecular weight: 190.33g/mol190.33 \, \text{g/mol}

  • SMILES notation: CCCCCCC(C)C1=CC=CC=C1\text{CCCCCCC(C)C1=CC=CC=C1}

  • InChIKey: GTYIGAUPHJCMLF-UHFFFAOYSA-N\text{GTYIGAUPHJCMLF-UHFFFAOYSA-N}

X-ray crystallography and computational modeling confirm a nonplanar geometry due to steric interactions between the octyl chain and aromatic ring .

Synthesis and Reaction Mechanisms

Catalytic Alkylation of Benzene

The predominant synthesis route involves benzene alkylation with 1-octene over Y zeolite CVB760 catalysts . The mechanism proceeds through:

  • Isomerization: 1-octene (C8H16\text{C}_8\text{H}_{16}) undergoes π-bond isomerization to form carbocation intermediates.

  • Electrophilic Substitution: The octyl carbocation attacks the benzene ring, yielding 2-phenyloctane as the major product .

Kinetic modeling using transition state theory and single-event microkinetics reveals an activation energy of 67.4kJ/mol67.4 \, \text{kJ/mol} for the rate-determining step . Hybrid particle swarm optimization (PSO) coupled with the Levenberg–Marquardt algorithm optimized parameters with an R2>0.98R^2 > 0.98 .

Physicochemical Properties

Thermodynamic Parameters

Experimental and calculated properties from NIST and Cheméo databases include:

PropertyValueUnitSource
Boiling point534±7534 \pm 7K
Melting point250±30250 \pm 30K
Critical temperature728728K
Critical pressure20402040kPa
Density (298 K)0.8610.861g/mL
Vaporization enthalpy67.467.4kJ/mol
Octanol-water partitionlogP=4.59\log P = 4.59

Spectroscopic Characteristics

  • IR spectra: C–H stretching modes at 2920cm12920 \, \text{cm}^{-1} (alkyl) and 3030cm13030 \, \text{cm}^{-1} (aromatic) .

  • NMR: 1H^1\text{H} signals at δ0.88(t, 3H)\delta 0.88 \, \text{(t, 3H)}, 1.26(m, 10H)1.26 \, \text{(m, 10H)}, 2.52(m, 1H)2.52 \, \text{(m, 1H)}, and 7.20(m, 5H)7.20 \, \text{(m, 5H)} .

Thermodynamic Behavior and Phase Equilibria

Phase Boundary Predictions

NIST’s Web Thermo Tables (WTT) provide phase diagrams for 2-phenyloctane under varying conditions :

  • Liquid-gas equilibrium: Boiling temperature ranges from 250K250 \, \text{K} (1.36×105kPa1.36 \times 10^{-5} \, \text{kPa}) to 824K824 \, \text{K} (1447kPa1447 \, \text{kPa}) .

  • Critical density: 0.720m3/kmol0.720 \, \text{m}^3/\text{kmol} at 728K728 \, \text{K} .

Heat Capacity and Entropy

  • Ideal gas heat capacity: Cp=441.87to537.27J/mol\cdotpKC_p = 441.87 \, \text{to} \, 537.27 \, \text{J/mol·K} (200–1000 K) .

  • Entropy (liquid): S=463.2J/mol\cdotpKS^\circ = 463.2 \, \text{J/mol·K} at 298K298 \, \text{K} .

Industrial Applications and Functional Relevance

Catalytic and Synthetic Intermediates

2-Phenyloctane serves as a benchmark for evaluating zeolite catalysts in alkylation reactions . Its branched structure mimics intermediates in lubricant and detergent synthesis .

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